(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a pyrido[1,2-a]pyrimidin-4-one core, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the cyano group and the prop-2-enamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide: shares structural similarities with other pyrido[1,2-a]pyrimidin-4-one derivatives and cyano-substituted compounds.
Uniqueness
- The unique combination of functional groups and the specific arrangement of atoms in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N4O3 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C23H20N4O3/c1-4-11-25-21(28)17(14-24)13-18-22(30-19-10-6-5-8-15(19)2)26-20-16(3)9-7-12-27(20)23(18)29/h4-10,12-13H,1,11H2,2-3H3,(H,25,28)/b17-13+ |
InChI Key |
NBYNAKDHMSRLOW-GHRIWEEISA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NCC=C |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NCC=C |
Origin of Product |
United States |
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